Product packaging for Binodenoson(Cat. No.:)

Binodenoson

Cat. No.: B1235547
M. Wt: 391.4 g/mol
InChI Key: XJFMHMFFBSOEPR-PNHMZMSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Adenosine (B11128) as a Signaling Molecule

Adenosine is a purine (B94841) nucleoside that plays a fundamental role in cellular metabolism and signaling. frontiersin.org Under normal physiological conditions, extracellular adenosine levels are low. However, in response to metabolic stress, such as hypoxia or ischemia, extracellular concentrations of adenosine rise significantly. nih.gov This increase in adenosine is largely due to the breakdown of adenosine triphosphate (ATP). frontiersin.org Extracellular ATP is hydrolyzed by ectonucleotidases CD39 and CD73 to produce adenosine. mdpi.comreine-nervensache.de Once in the extracellular space, adenosine can interact with its specific receptors to initiate a signaling cascade. frontiersin.org It can also be transported back into the cell via equilibrative nucleoside transporters (ENTs). frontiersin.org The adenosinergic system is a crucial modulator of neuronal activity, primarily acting to inhibit neurotransmitter release. taylorandfrancis.com

Classification and Characteristics of Adenosine Receptor Subtypes

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3, each encoded by a different gene. wikipedia.org These receptors are all G protein-coupled receptors, characterized by their seven transmembrane-spanning domains. nih.govsigmaaldrich.com They exhibit distinct affinities for adenosine and are differentially distributed throughout the body, leading to a wide range of physiological effects. nih.gove-century.us

Adenosine A1 Receptor (A1AR)

The A1 adenosine receptor (A1AR) is a high-affinity receptor for adenosine. nih.gov It is widely distributed, with notable expression in the brain, heart, and adipose tissue. nih.govmdpi.com Activation of A1AR is associated with cardioprotective effects and the suppression of lipolysis. sigmaaldrich.comnih.gov In the central nervous system, A1ARs play a significant role in regulating excitatory neurotransmission. frontiersin.org

Adenosine A2A Receptor (A2AAR)

The A2A adenosine receptor (A2AAR) is another high-affinity receptor for adenosine. nih.gov It is abundantly expressed in various tissues, including the basal ganglia of the brain, vasculature, and immune cells. mdpi.comwikipedia.org A2AAR activation is known to cause vasodilation, particularly in the coronary arteries, and to have anti-inflammatory effects. wikipedia.orgwikipedia.org In the brain, it modulates the release of neurotransmitters like dopamine (B1211576) and glutamate. wikipedia.org

Adenosine A2B Receptor (A2BAR)

The A2B adenosine receptor (A2BAR) has a lower affinity for adenosine compared to the A1 and A2A subtypes. nih.gov It is expressed in a variety of cells and tissues, and its activation is often associated with pathological conditions such as inflammation and hypoxia. mdpi.comreine-nervensache.de The A2BAR is implicated in processes like mast cell degranulation and bronchoconstriction. ahajournals.org

Adenosine A3 Receptor (A3AR)

Similar to the A2B receptor, the A3 adenosine receptor (A3AR) has a lower affinity for adenosine. nih.gov It is involved in a range of physiological and pathological processes, including inflammation and cancer. e-century.us Activation of A3ARs can inhibit the growth of certain cancer cells. wikipedia.org

G Protein Coupling and Intracellular Signal Transduction Mechanisms of Adenosine Receptors

Adenosine receptors exert their effects by coupling to heterotrimeric G proteins, which are composed of α, β, and γ subunits. nih.gov The specific G protein that a receptor subtype couples to determines the subsequent intracellular signaling cascade. nih.gov

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o). nih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov This, in turn, reduces the activity of protein kinase A (PKA). nih.gov In some instances, A1AR activation can also stimulate phospholipase C (PLC) activity. nih.gov

In contrast, the A2A and A2B receptors are primarily coupled to stimulatory G proteins (Gs). nih.gov Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. nih.govacs.org The A2B receptor can also couple to Gq proteins, which activate the PLC pathway. nih.gov These signaling pathways can also involve other effectors such as mitogen-activated protein kinases (MAPKs). frontiersin.orgnih.gov

Interactive Data Table: Adenosine Receptor Subtypes and their Signaling Pathways

Receptor SubtypeG Protein CouplingPrimary EffectorSecond Messenger
A1AR Gi/oInhibits Adenylyl Cyclase↓ cAMP
A2AAR GsStimulates Adenylyl Cyclase↑ cAMP
A2BAR Gs, GqStimulates Adenylyl Cyclase, Activates PLC↑ cAMP, ↑ IP3/DAG
A3AR Gi/oInhibits Adenylyl Cyclase↓ cAMP

Binodenoson (B1667088) is a potent and selective agonist for the A2A adenosine receptor, with a dissociation constant (KD) of 270 nM. medchemexpress.commedchemexpress.com As an A2AAR agonist, its mechanism of action involves the activation of this specific receptor subtype. ebi.ac.ukhelsinki.fi This selectivity for the A2A receptor is a key characteristic of this compound. ahajournals.org While it is known to target the A2A receptor, some sources suggest it may also interact with other adenosine receptor subtypes, including A1, A2B, and A3. pharmakb.com

Gαi-Coupled Receptor Pathways (A₁AR, A₃AR)

The A₁ and A₃ adenosine receptors (A₁AR and A₃AR) primarily couple to the Gαi/o family of inhibitory G-proteins. nih.govmdpi.com Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). kirj.eenih.gov This results in decreased intracellular cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA). mdpi.com Beyond inhibiting adenylyl cyclase, Gαi/o-coupled A₁AR and A₃AR can also activate other effector pathways. For instance, the Gβγ subunits released upon G-protein activation can modulate ion channels and activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. researchgate.netresearchgate.net The A₃AR, in some cellular contexts, can also couple to Gαq proteins. researchgate.net

Gαs/Gαo-Coupled Receptor Pathways (A₂AAR, A₂BAR)

In contrast to the inhibitory A₁ and A₃ receptors, the A₂A and A₂B adenosine receptors (A₂AAR and A₂BAR) are coupled to stimulatory G-proteins, primarily Gαs. nih.govresearchgate.net The compound at the center of this review, this compound, is a potent and highly selective agonist for the A₂AAR. drugbank.commedchemexpress.com Its mechanism of action is centered on the activation of this specific receptor pathway. drugbank.com The binding of an agonist like this compound to the A₂AAR initiates a conformational change that activates the associated Gαs protein. wikipedia.org This activation leads to the stimulation of adenylyl cyclase, resulting in an increased production of intracellular cAMP from ATP. kirj.eewikipedia.org

The A₂BAR also couples to Gαs, stimulating the adenylyl cyclase/cAMP pathway. researchgate.net However, under certain conditions, the A₂BAR can additionally couple to Gαq proteins, thereby activating the PLC signaling cascade, similar to A₁AR and A₃AR. nih.govunipi.it The A₂AAR is generally considered a high-affinity receptor for adenosine, whereas the A₂BAR has a lower affinity. mdpi.com

This compound was developed as a short-acting coronary vasodilator for myocardial stress imaging, leveraging the A₂AAR's crucial role in increasing cardiac blood flow. drugbank.commedchemexpress.com Its high selectivity for the A₂AAR was intended to produce the desired diagnostic effect while minimizing side effects associated with the activation of other adenosine receptor subtypes. ahajournals.org

PropertyValue
Compound Name This compound
Synonyms MRE-0470, WRC-0470
Mechanism of Action Adenosine A₂A Receptor Agonist
Binding Affinity (KD) 270 nM
This table summarizes key properties of this compound. medchemexpress.com

Adenylate Cyclase Modulation and Cyclic AMP (cAMP) Formation

The modulation of adenylate cyclase (AC) is a central event in adenosinergic signaling. As described, adenosine receptors exert bidirectional control over this enzyme. A₁AR and A₃AR activation inhibits AC through Gαi, leading to a decrease in cAMP levels. researchgate.net Conversely, A₂AAR and A₂BAR activation stimulates AC via Gαs, causing a surge in intracellular cAMP. karger.com

This intracellular second messenger, cAMP, subsequently activates PKA, which phosphorylates a multitude of downstream protein targets, thereby regulating diverse cellular functions such as gene expression, metabolism, and ion channel activity. frontiersin.orgmdpi.com The balance between the inhibitory and stimulatory inputs from different adenosine receptor subtypes allows for a highly nuanced regulation of cellular processes in response to varying extracellular adenosine concentrations. The activation of A₂AAR by this compound, for example, directly leads to the stimulation of adenylyl cyclase and the formation of cAMP. drugbank.comwikipedia.org

The generated cAMP can also be extruded from the cell, where it can be metabolized by ecto-enzymes into AMP and subsequently adenosine, creating a potential feedback loop in the purinergic signaling system. frontiersin.orgahajournals.org

Receptor Dimerization and Oligomerization Phenomena in Adenosinergic Systems

There is substantial evidence that adenosine receptors, like many other GPCRs, can exist and function as dimers or higher-order oligomers. researchgate.net This phenomenon adds another layer of complexity to adenosinergic signaling. Receptors can form homomers (e.g., A₂AAR-A₂AAR) or heteromers (e.g., A₂AAR-D₂ dopamine receptor). researchgate.netfrontiersin.org

These receptor complexes can exhibit pharmacological and functional properties that are distinct from those of the individual monomeric receptors. frontiersin.org For example, the formation of heteromers can lead to allosteric interactions between the protomers, where the binding of a ligand to one receptor influences the ligand binding or signaling of the other. A well-studied example is the A₂AAR-D₂R heteromer, where A₂AAR activation can antagonize D₂R signaling, a mechanism of significant interest in the context of Parkinson's disease. frontiersin.org

Research into A₂AAR oligomerization has shown that these receptors can assemble into dimers and even larger complexes at the plasma membrane. researchgate.net The C-terminus of the A₂AAR has been identified as a key structural element driving homo-oligomerization. nih.govelifesciences.org The specific interfaces between receptor protomers within a dimer can be dynamic and may change depending on the receptor's activation state, influencing which signaling pathways are engaged. frontiersin.orgelifesciences.org This dynamic oligomerization provides a sophisticated mechanism for integrating and modulating signals in response to a complex extracellular environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N7O4 B1235547 Binodenoson

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1

InChI Key

XJFMHMFFBSOEPR-PNHMZMSVSA-N

Isomeric SMILES

C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Synonyms

2-(cyclohexylmethylidenehydrazino)adenosine
Binodenoson
WRC 0470
WRC-0470

Origin of Product

United States

Molecular Pharmacology of Binodenoson

Binodenoson (B1667088) as a Selective Adenosine (B11128) A2A Receptor Agonist

This compound is a synthetic compound recognized for its role as a potent and selective agonist for the adenosine A2A receptor (A2AR). nih.govnih.gov It was developed as a second-generation adenosine analog, designed to exhibit high specificity for the A2A receptor subtype, which is instrumental in mediating coronary vasodilation. nih.govdrugbank.com This selectivity is a key pharmacological feature, distinguishing it from non-selective adenosine receptor agonists. ahajournals.org

Receptor Binding Affinity and Selectivity Profiles

This compound demonstrates a notable binding affinity for the human adenosine A2A receptor, with a reported equilibrium dissociation constant (Ki) of 270 nM. mdpi.comguidetopharmacology.org Its selectivity is established by its significantly lower affinity for other adenosine receptor subtypes. For the human A1 receptor, this compound displays a much higher Ki value, indicating considerably weaker binding. guidetoimmunopharmacology.org This preferential binding to the A2A receptor is fundamental to its targeted pharmacological action. nih.govdrugbank.com

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype Species Binding Affinity (Ki) pKi
A2A Receptor Human 270 nM mdpi.comguidetopharmacology.org 6.6 guidetopharmacology.org

| A1 Receptor | Human | 48,000 nM guidetoimmunopharmacology.org | 4.3 guidetoimmunopharmacology.org |

Comparative Analysis of Receptor Selectivity with Other Adenosine Analogs

When compared to other adenosine analogs, this compound's selectivity profile becomes apparent. Endogenous adenosine itself binds to multiple receptor subtypes. frontiersin.org Other synthetic agonists exhibit varying degrees of selectivity. For instance, NECA (5'-(N-Ethylcarboxamido)adenosine) is a potent but non-selective agonist, showing high affinity for A1, A2A, and A3 receptors. mdpi.com CGS21680 is a strong A2A agonist but also shows affinity for the human A3 receptor. nih.govmdpi.com In contrast, Regadenoson is a low-affinity A2A agonist, but it possesses higher selectivity for the A2A receptor over the A1 receptor subtype. mdpi.comfrontiersin.org this compound's development was part of a broader effort to create A2A agonists with improved selectivity to harness specific physiological responses while minimizing effects mediated by other adenosine receptors. ahajournals.org

Table 2: Comparative Receptor Selectivity of Adenosine Analogs

Compound A1 Receptor Ki A2A Receptor Ki A3 Receptor Ki Selectivity Profile
This compound 48,000 nM guidetoimmunopharmacology.org 270 nM mdpi.comguidetopharmacology.org N/A Selective A2A Agonist
Regadenoson >16,460 nM mdpi.com 1095 nM mdpi.com N/A Selective A2A Agonist
CGS21680 N/A 27 nM mdpi.com 144 nM (rat) nih.gov A2A Agonist with A3 Affinity nih.gov

| NECA | 560 nM mdpi.com | 620 nM mdpi.com | 6.2 nM mdpi.com | Non-selective Agonist mdpi.com |

Mechanism of Action at the A2A Adenosine Receptor

The adenosine A2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The pharmacological effects of this compound are initiated by its binding to and activation of this receptor, which triggers a cascade of intracellular signaling events. iomcworld.org

Activation of G Protein-Coupled Signaling Cascades

Upon binding of an agonist like this compound, the A2A receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. nih.gov Specifically, the A2A receptor preferentially couples to the Gs (stimulatory) family of G proteins. mdpi.comnih.goviomcworld.org This activation causes the Gαs subunit to release its bound GDP, bind GTP, and dissociate from the Gβγ dimer, allowing the activated Gαs subunit to interact with its downstream effectors. nih.govahajournals.org

Stimulation of Adenylyl Cyclase and cAMP Production

The primary effector for the activated Gαs subunit is the enzyme adenylyl cyclase. nih.govahajournals.orgmdpi.com The interaction between Gαs and adenylyl cyclase stimulates the enzyme's activity, leading to the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govmdpi.comiomcworld.org Consequently, the activation of the A2A receptor by this compound results in a significant increase in intracellular cAMP concentrations. mdpi.comdovepress.com

Downstream Molecular Effectors and Second Messengers

The elevation of intracellular cAMP initiates further signaling pathways. dovepress.com The main downstream effector of cAMP is Protein Kinase A (PKA). mdpi.comdovepress.com Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates various intracellular proteins and transcription factors. ahajournals.org One key substrate of PKA is the cAMP responsive element-binding protein (CREB), which, upon phosphorylation, can modulate the transcription of specific genes. dovepress.com

Alternative cAMP-mediated pathways have also been identified, such as the activation of Exchange Protein Directly Activated by cAMP (EPAC) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. dovepress.com A2A receptor stimulation can also induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which plays a role in regulating inflammatory responses. dovepress.com These downstream pathways ultimately mediate the physiological responses associated with A2A receptor activation.

Ligand-Receptor Interaction Dynamics and Kinetics

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). These kinetic parameters, rather than just binding affinity (KD), are increasingly recognized as critical determinants of a drug's in vivo efficacy. The residence time of a ligand at its receptor, which is the reciprocal of the dissociation rate (1/koff), is a key parameter that defines the duration of the pharmacological effect.

For adenosine A2A receptor agonists, a positive correlation has been observed between their receptor residence time and their functional efficacy. This suggests that the molecular basis for the varying efficacies among different agonists at the A2A receptor is rooted in their different residence times.

While specific structure-kinetic relationship studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of adenosine A2A receptor agonists has been the subject of such investigations. These studies provide a framework for understanding how the chemical structure of a ligand influences its binding kinetics.

Research on various A2A agonists has revealed that modifications at the C2 and N6 positions of the adenosine scaffold play a significant role in determining the ligand's kinetic profile. Specifically, the introduction of bulky and lipophilic substituents at these positions can lead to a slower dissociation rate from the receptor. This is attributed to the formation of more stable and long-lived interactions with the receptor's binding pocket.

This compound's chemical structure, 2-((Cyclohexylmethylene)hydrazino)adenosine, features a bulky cyclohexylmethylenehydrazino group at the C2 position. This structural feature is consistent with the characteristics known to promote slower dissociation kinetics in A2A agonists. The hydrophobic nature of the cyclohexyl group likely engages in favorable interactions within a hydrophobic subpocket of the A2A receptor, thereby contributing to a more stable ligand-receptor complex and a prolonged residence time.

Interactive Table: Structure-Kinetic Relationship of select A2A Adenosine Receptor Agonists.

CompoundC2-SubstituentN6-SubstituentKey Structural FeaturesImpact on Kinetics
This compound -(CH2)hydrazino-cyclohexyl-NH2Bulky, hydrophobic C2 substituentExpected to contribute to a slower dissociation rate and longer residence time.
Regadenoson -pyrazolyl-NH2Heterocyclic C2 substituentLower affinity and shorter duration of action compared to agonists with more extensive C2/N6 modifications.
UK-432,097 -(CH2)2-phenyl-CH2-cyclopropylBulky and lipophilic C2 and N6 substituentsExhibits a favorably slow off-rate from the receptor, leading to sustained agonist effects.
CGS-21680 -(CH2)2-phenyl-COOH-NH2Carboxy-terminated C2 substituentDemonstrates different kinetic profiles compared to agonists with more hydrophobic substituents.

The residence time of a ligand at its target receptor is a crucial pharmacological parameter that influences the duration of its biological effect. For A2A adenosine receptor agonists, a longer residence time is often associated with a more sustained physiological response.

The concept of drug-target residence time is particularly relevant for the therapeutic application of A2A agonists. A longer residence time can translate into a more durable pharmacodynamic effect, even after the plasma concentration of the drug has declined. This is because the ligand remains bound to and continues to activate the receptor.

For context, kinetic studies on other A2A receptor agonists have demonstrated a wide range of residence times, which correlate with their functional efficacies. Agonists with structural features that promote stable, long-lived binding events, such as those present in this compound, generally exhibit longer residence times.

Synthesis and Structural Chemistry Pertinent to Binodenoson Research

The development of Binodenoson (B1667088), a selective A2AAR agonist, is rooted in established and innovative synthetic methodologies for modifying adenosine (B11128). drugbank.com As a 2-substituted hydrazinyladenosine derivative, its synthesis involves specific chemical strategies aimed at enhancing receptor affinity and selectivity. drugbank.compatsnap.com

Derivatization of Purine (B94841) Nucleosides

The generation of adenosine analogs with specific pharmacological profiles relies heavily on the chemical modification of the purine nucleoside scaffold. The purine ring system offers several positions for derivatization, with the C2, N6, and C8 positions being common targets for introducing new functional groups. nih.govnih.gov Functionalization at the C2-position has been a particularly fruitful strategy for developing A2A-selective agonists, while modifications at the N6-position are generally associated with A1-selective probes. nih.gov

Synthetic approaches often begin with a protected adenosine precursor, such as 2',3',5'-tri-O-acetyl-adenosine, to prevent unwanted reactions on the ribose sugar moiety. A key intermediate for C2 modification is 2-iodoadenosine (B13990), which can be prepared from adenosine. This iodo-derivative serves as a versatile substrate for various cross-coupling reactions, such as the Palladium(0)-catalyzed Stille or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the C2 position. nih.gov For instance, 2-(thienyl)adenosine and its corresponding furyl derivatives have been prepared via Pd(0)-catalyzed coupling of a protected 2-iodoadenosine with appropriate tributyltin reagents. nih.gov

Another important strategy involves the direct nucleophilic substitution on a purine precursor. For example, starting from 2-amino-6-chloropurine (B14584) riboside, the hydroxyl group can be introduced at the 2-position, which can then be alkylated. Subsequent amination at the C6-position yields the desired 2,6-disubstituted adenosine analogs. royalsocietypublishing.org These foundational methods provide the chemical tools necessary to systematically explore the chemical space around the adenosine core and to generate novel compounds like this compound.

Synthesis of 2-Hydrazinyladenosine Derivatives

This compound belongs to the class of 2-hydrazinyladenosine derivatives. The synthesis of these compounds is a specialized branch of purine derivatization aimed at creating potent and selective A2AAR agonists. nih.gov Research in this area has utilized fragment-based computer-aided design to guide the modification of side chains at the 2-position. nih.govresearchgate.net

A common synthetic route involves the reaction of a 2-haloadenosine (e.g., 2-chloroadenosine (B27285) or 2-iodoadenosine) with hydrazine (B178648) hydrate (B1144303) to form a 2-hydrazinyladenosine intermediate. This intermediate is then reacted with various aldehydes or ketones to form the corresponding hydrazone derivatives. nih.gov this compound, chemically known as 2-((Cyclohexylmethylene)hydrazino)adenosine, is synthesized through this approach, involving the condensation of 2-hydrazinyladenosine with cyclohexanecarboxaldehyde. drugbank.com

Studies have explored extensive modifications of this scaffold. One approach involved replacing a cyclic structure in an existing compound with various mono- and disubstituted phenyl moieties, leading to hydrazones with high affinity for the A2AAR. nih.gov Another strategy included the introduction of a second sugar moiety at the 2-position of adenosine, creating novel bis-sugar nucleosides. nih.gov These synthetic explorations have been crucial in understanding the structural requirements for potent and selective A2AAR agonism within this specific chemical class.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The therapeutic potential of A2AAR agonists is critically dependent on their affinity for the target receptor and their selectivity over other adenosine receptor subtypes (A1, A2B, and A3). Extensive SAR studies on this compound and its analogs have provided a detailed understanding of the molecular features that govern these properties.

Influence of Chemical Modifications on A2AAR Affinity and Selectivity

Research into 2-hydrazinyladenosine derivatives has demonstrated that modifications to the substituent at the 2-position significantly impact receptor binding. A systematic study involving the synthesis of 32 different 2-hydrazinyladenosine derivatives revealed a wide range of affinities and selectivities. nih.govresearchgate.net The most potent compound from this series exhibited a Kᵢ value of 1.8 nM for the A2AAR, with substantial selectivity over the A1 receptor. nih.govresearchgate.net

In a different series, the modification of a parent compound by replacing its cyclic hydrazone structure with various substituted phenylhydrazones led to compounds with low nanomolar affinity for rat A2AAR. nih.gov The data below highlights the affinity (Kᵢ) of selected compounds at the rat A2A adenosine receptor.

CompoundModificationA₂AAR Kᵢ (nM)Reference
Compound 10Monosubstituted Phenyl Hydrazone16.1 nih.gov
Compound 11Disubstituted Phenyl Hydrazone24.4 nih.gov
Compound 13Monosubstituted Phenyl Hydrazone12.0 nih.gov
Compound 232-Hydrazinyladenosine derivative1.8 nih.govresearchgate.net
Compound 242-Hydrazinyladenosine derivative6.4 nih.govresearchgate.net

These results underscore that the nature of the moiety attached to the 2-hydrazinyl linker is a critical determinant of A2AAR affinity. The introduction of specific substituted phenyl rings can yield compounds with high potency. nih.gov Furthermore, studies have shown that lipophilic N6-substituents and bulky C2-substituents can promote stable, long-lived binding events, leading to sustained agonist responses. nih.govnottingham.ac.uk

Identification of Key Structural Motifs for A2AAR Agonism

The activation of the A2AAR by agonists like this compound is dependent on specific interactions within the receptor's ligand-binding pocket. Crystallographic and molecular modeling studies have identified several key structural motifs essential for agonism. nih.govnih.gov

A crucial feature for nearly all known A2AAR agonists is the ribose moiety. nih.govplos.org The ribose ring inserts deep into a hydrophilic region of the binding cavity, where its 2'- and 3'-hydroxyl groups form critical hydrogen bonds with conserved residues, notably Ser277 and His278 in transmembrane helix 7 (H7). nih.govnih.gov These interactions are thought to stabilize a conformational change in H5, which is a key step in receptor activation. nih.gov

While the adenine (B156593) core's interactions are largely conserved between agonists and antagonists, the specific interactions of the agonist's ribose group are a distinguishing feature that triggers the conformational rearrangements leading to an active receptor state. nih.gov Additionally, the substituent at the C2 position engages with a specific sub-pocket. For A2AAR agonists, bulky and lipophilic groups at the C2 position are well-tolerated and can enhance affinity and contribute to sustained receptor activation by slowing the ligand's dissociation rate. nih.govnottingham.ac.ukworktribe.com

Design Principles for A2AAR-Selective Ligands

The accumulated SAR data has led to the formulation of several design principles for creating potent and selective A2AAR ligands. These principles guide the rational design of new chemical entities with improved pharmacological profiles.

C2-Position Substitution : The C2 position of the adenosine scaffold is the primary site for introducing modifications to achieve A2AAR selectivity. nih.gov Substitutions with groups like (thio)ethers, secondary amines, and alkynes have proven effective. nih.gov The 2-hydrazinyl linker, as seen in this compound, is a privileged scaffold for this purpose. nih.gov

Exploitation of the Ribose Pocket : The presence of a ribose group, or a bioisosteric replacement, is fundamental for agonist activity. This group must be capable of forming key hydrogen bonds with Ser277 and His278 in H7 of the receptor to induce the active conformation. nih.govnih.gov

Bulky and Lipophilic Groups : Incorporating bulky and lipophilic substituents at the C2 and N6 positions can enhance binding affinity and, importantly, prolong the duration of action by promoting slower dissociation kinetics from the receptor. nih.govnottingham.ac.ukworktribe.com

Computational Modeling : The use of in silico methods, such as comparative molecular field analysis (CoMFA), has proven valuable in designing novel A2AAR agonists. acs.orgnih.govebi.ac.uk These models can correlate the structural and electrostatic properties of ligands with their receptor affinity, allowing for the prediction of binding for new designs and enhancing the probability of synthesizing highly selective compounds. acs.orgnih.gov

By adhering to these principles, medicinal chemists can more effectively navigate the complexities of adenosine receptor pharmacology to develop compounds like this compound, which are finely tuned for interaction with the A2AAR.

Preclinical Investigation of Binodenoson S Biological Activities

In Vitro Cellular and Biochemical Studies

In vitro studies have been instrumental in characterizing the interaction of Binodenoson (B1667088) with its primary target, the A2AAR, and the subsequent intracellular signaling cascades and cellular responses.

Analysis of Intracellular Signaling Pathways (e.g., cAMP accumulation)

Activation of the A2AAR, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comtandfonline.comopenaccessjournals.com The analysis of cAMP accumulation is a standard method to quantify the functional consequence of A2AAR agonism. guidetoimmunopharmacology.orgresearchgate.net

Studies using CHO cells transfected with the human A2A receptor have shown that this compound effectively stimulates cAMP accumulation. mdpi.com In one such study, the half-maximal effective concentration (EC50) for this compound-induced cAMP accumulation was determined to be 117 nM, indicating its potency as an A2AAR agonist. mdpi.com This increase in intracellular cAMP is a key mechanism through which this compound exerts its various biological effects. tandfonline.com

Assessment of Cellular Responses Mediated by A2AAR Activation

The activation of A2AAR by agonists like this compound triggers a range of cellular responses, primarily linked to the modulation of inflammatory and immune cell function. tandfonline.comaging-us.com A2AAR activation on immune cells is known to suppress anti-tumor responses. universiteitleiden.nl

In human whole blood, this compound at concentrations of 30-300 nM has been shown to decrease the oxidative activity of polymorphonuclear leukocytes (neutrophils) that have been primed with tumor necrosis factor-α and stimulated with FMLP. arctomsci.com This anti-inflammatory effect highlights the potential of this compound to modulate immune cell function.

Ex Vivo Tissue and Organ Studies

To understand the physiological effects of this compound in a more integrated system, researchers have employed ex vivo studies on isolated tissues and organs. nih.govmdpi.com These studies bridge the gap between in vitro cellular assays and in vivo animal models.

Coronary Vasodilatory Responses in Isolated Tissue Models

A primary pharmacological effect of this compound is its ability to induce coronary vasodilation, a key aspect of its use as a pharmacological stress agent. arctomsci.comnih.gov Studies in isolated tissue models have been crucial in characterizing this response. While specific data on this compound in isolated coronary artery preparations is not detailed in the provided search results, the known mechanism of A2AAR agonists involves the relaxation of smooth muscle cells in coronary arteries, leading to increased blood flow. mdpi.com Preclinical studies have confirmed that this compound produces dose-related increases in coronary blood flow velocity. ahajournals.orgnih.gov The hyperemic responses were found to be equivalent to those produced by intracoronary adenosine. ahajournals.org

Effects on Platelet Function and Activation (e.g., aggregation, cAMP measurements)

Blood platelets express both A2A and A2B adenosine receptors. mdpi.comnih.gov The activation of these receptors, particularly the A2AAR, leads to an increase in intracellular cAMP levels, which in turn inhibits platelet activation and aggregation. mdpi.comnih.govpan.plgoogle.com This anti-platelet effect is a significant area of preclinical investigation for A2AAR agonists.

Preclinical In Vivo Models for Mechanistic Elucidation

The preclinical evaluation of this compound in various animal models has been instrumental in elucidating its mechanism of action and its effects on different physiological systems. These in vivo studies have provided a foundational understanding of the compound's cardiovascular responses and its receptor-specific activities.

Animal Models for Cardiovascular Systemic Responses

Preclinical investigations in animal models have been crucial for characterizing the systemic cardiovascular effects of this compound. Studies in conscious dogs and awake rats have demonstrated its potent and selective A2A adenosine receptor (A2AAR) agonist activity, primarily manifesting as coronary vasodilation. nih.govopenaccessjournals.com

In a study involving conscious dogs, intravenous administration of this compound was compared to adenosine. openaccessjournals.com The results indicated that this compound induced a significant, dose-dependent increase in coronary blood flow, a key indicator of its vasodilatory effect on the coronary arteries. openaccessjournals.comsnmjournals.org This hyperemic response is the desired effect for a pharmacological stress agent used in myocardial perfusion imaging. nih.gov

Similarly, studies in awake rats showed that this compound produced a dose-dependent increase in heart rate. openaccessjournals.com This tachycardic effect is a known physiological response to A2AAR agonism. At higher doses, a decrease in mean blood pressure was also observed, further confirming its vasodilatory properties on the peripheral circulation. openaccessjournals.com These preclinical findings were essential in establishing the primary pharmacodynamic profile of this compound as a coronary vasodilator. nih.gov

Table 1: Summary of Cardiovascular Responses to this compound in Preclinical Animal Models

Animal Model Key Finding Physiological Effect Citation
Conscious Dog Dose-dependent increase in coronary blood flow velocity Coronary Vasodilation openaccessjournals.comsnmjournals.org
Awake Rat Dose-dependent increase in heart rate Tachycardia openaccessjournals.com
Awake Rat Decrease in mean blood pressure at higher doses Peripheral Vasodilation openaccessjournals.com

Assessment of A2AAR-Mediated Effects in Specific Organ Systems (e.g., pulmonary, cardiac)

A primary focus of preclinical research was to confirm that the physiological effects of this compound were mediated specifically through the A2A adenosine receptor, particularly in the cardiac and pulmonary systems.

Cardiac System: The vasodilatory effect of this compound is predominantly mediated by its action on A2AARs, which are abundant in coronary blood vessels. nih.govunifi.it Activation of these receptors in the smooth muscle and endothelium of the coronary arteries leads to vasodilation, thereby increasing blood supply to the heart muscle. unifi.itfrontiersin.org Preclinical studies in isolated rat hearts demonstrated that this compound increased coronary conductance through its action on A2A receptors with no significant effect on atrioventricular conduction, which is mediated by the A1 receptor. openaccessjournals.com This high selectivity for the A2AAR is a key characteristic, distinguishing it from non-selective agonists like adenosine. nih.govdrugbank.com

Pulmonary System: A significant concern with non-selective adenosine agonists is the potential for bronchoconstriction, mediated by A1, A2B, and A3 receptors. ahajournals.orgnih.gov Preclinical studies were designed to assess this compound's effects on the pulmonary system. Due to its high selectivity for the A2AAR and lower affinity for other receptor subtypes, this compound was found to have a low potential for causing bronchospasm. ahajournals.orgnih.gov This receptor selectivity is a critical feature, suggesting a more favorable safety profile for use in patients with respiratory conditions like asthma. ahajournals.org

Table 2: A2AAR-Mediated Effects of this compound in Organ Systems

Organ System A2AAR-Mediated Effect Observed Outcome in Preclinical Models Citation
Cardiac Vasodilation of coronary arteries Increased coronary blood flow and conductance nih.govopenaccessjournals.comunifi.it
Pulmonary Minimal, due to low affinity for A1, A2B, and A3 receptors Low potential for bronchoconstriction ahajournals.orgnih.gov

Evaluation in Animal Models of Disease Proxies (e.g., allergic sheep model for bronchoconstriction)

To further investigate the low risk of pulmonary complications, this compound was evaluated in established animal models that serve as proxies for human diseases. The allergic sheep model is a well-regarded model for studying bronchoconstriction and asthma. dntb.gov.uanih.gov

In this specific model, this compound was tested to determine if it would induce bronchoconstriction in a sensitized system that mimics an allergic asthmatic response. The results from this preclinical investigation were significant, as this compound failed to produce bronchoconstriction in the allergic sheep model. ahajournals.org This finding provided strong evidence supporting the compound's pulmonary safety, which is attributed to its high selectivity for the A2AAR and its low affinity for the receptor subtypes implicated in adenosine-induced bronchospasm. ahajournals.orgnih.gov The use of such a specific and relevant disease proxy model was crucial in confirming the preclinical safety profile of this compound regarding respiratory function.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that strictly adheres to the provided outline focusing solely on the chemical compound “this compound.”

Publicly accessible research and clinical data frequently mention this compound as a selective A₂A adenosine receptor (A₂AAR) agonist, primarily in the context of its development as a pharmacological stress agent for myocardial perfusion imaging. researchgate.netacs.orgdrugbank.com However, there is a significant lack of specific, in-depth studies on the computational and structural biology of this compound itself.

While the field is rich with research employing molecular modeling, docking simulations, and molecular dynamics on the A₂A adenosine receptor, these studies consistently focus on other A₂AAR ligands, such as NECA, CGS21680, ZM241385, and various novel synthesized compounds. unifi.itplos.orgnih.govresearchgate.netdocking.org These computational methods have been instrumental in understanding the general mechanisms of ligand-receptor interactions, conformational dynamics, and in the virtual screening for new ligands targeting the A₂AAR. nih.govresearchgate.net

One study evaluated previous models of agonist binding by docking 20 known agonists, including this compound, to the A₂AAR structure. nih.gov However, this work was a broad assessment of modeling techniques rather than a dedicated computational analysis of this compound's specific binding modes or dynamics.

Consequently, detailed research findings required to populate the specified sections—such as "Molecular Modeling and Docking Simulations of this compound with A2AAR" and "Molecular Dynamics (MD) Simulations of this compound-A2AAR Complexes"—are not available in the reviewed literature. Creating content for these sections without specific data on this compound would necessitate using examples from other compounds, which would violate the explicit instructions to focus solely on this compound and adhere strictly to the provided outline.

Computational and Structural Biology Approaches in Binodenoson Research

Analysis of A2AAR Crystal Structures

Insights into Orthosteric Binding Site Architecture

Binodenoson (B1667088) is an agonist that targets the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family. pharmakb.comahajournals.org The binding of ligands like this compound occurs at the orthosteric site, which is the primary binding location for the endogenous agonist, adenosine. researchgate.netgoogle.com This site is distinct from allosteric sites, which bind modulatory molecules at different locations on the receptor. researchgate.netuniversiteitleiden.nl

Computational modeling and the determination of the A2AAR's X-ray crystallographic structure have provided significant insights into the architecture of this binding site. nih.govresearchgate.net The orthosteric binding pocket is situated within a cleft formed by several of the receptor's seven transmembrane (TM) helices, specifically TMs 3, 5, 6, and 7. nih.govnih.govnih.gov Additionally, the extracellular loops, particularly ECL2 and ECL3, play a crucial role in forming the entrance to the binding site and interacting with ligands. nih.gov

Mutagenesis and molecular modeling studies have identified key amino acid residues within this pocket that are essential for agonist recognition and binding. These include:

Phenylalanine (Phe168) located in ECL2. nih.gov

Threonine (Thr88) in TM3. nih.govsemanticscholar.org A high-resolution crystal structure recently confirmed a direct hydrogen bond between a partial agonist and T883.36, an interaction that was previously unobserved in many A2AAR structures due to mutations in the crystallization construct. acs.org

Asparagine (Asn253) in TM6. nih.gov

Serine (Ser277) and Histidine (His278) in TM7. nih.govsemanticscholar.org

These residues form critical interaction points, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the binding site and are considered essential for the receptor's biological activity. nih.gov The binding of an agonist like this compound to this site induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. ahajournals.org

Comparison with other GPCR structures and adenosine receptor subtypes

The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3, all of which are GPCRs but exhibit distinct signaling and structural characteristics. nih.gov The A1 and A3 receptors primarily couple to Gi proteins to inhibit adenylyl cyclase, whereas the A2A and A2B receptors couple to Gs proteins to stimulate it. nih.govnih.gov this compound is noted for its high selectivity for the A2A subtype. ahajournals.org

Structurally, the A2AAR displays notable differences when compared to other GPCRs and even its own family members. The architecture of its extracellular loops is markedly different from that of other GPCRs for which crystal structures are available, such as the β-adrenergic receptors. nih.gov This results in a binding pocket that is more open to the extracellular space. nih.gov

Comparisons with the A1 adenosine receptor (A1AR) reveal significant structural divergence that likely underlies the basis for subtype-selective drug design. researchgate.net Key differences include:

A distinct conformation of the second extracellular loop (ECL2). researchgate.net

A wider extracellular cavity in the A1AR, which creates a secondary binding pocket capable of accommodating both orthosteric and allosteric ligands. researchgate.net

These conformational differences, rather than simple variations in amino acid sequences, are proposed to be the primary drivers of ligand selectivity between these two adenosine receptor subtypes. researchgate.net The A2B receptor is distinguished by having the lowest affinity for the native ligand adenosine among all subtypes. nih.gov Furthermore, adenosine receptors can form homo- and heterodimers, such as the well-established A2AAR/D2 dopamine (B1211576) receptor heterodimer, which adds another layer of complexity to their pharmacology and presents unique targets for drug discovery. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for A2AAR Ligands

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique frequently employed in the development of ligands for the A2A adenosine receptor. bohrium.comnih.gov These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By analyzing how variations in molecular features (e.g., electronic, steric, and hydrophobic properties) affect a ligand's affinity and efficacy, QSAR models can predict the activity of novel, untested compounds. researchgate.net

For A2AAR ligands, QSAR approaches have been instrumental in:

Optimizing Lead Compounds: Guiding the chemical synthesis of more potent and selective agonists and antagonists. bohrium.com

Virtual Screening: Identifying new potential A2AAR ligands from large chemical databases. semanticscholar.orgnih.gov

Defining Structural Requirements: Elucidating the key structural and electrostatic features necessary for high-affinity binding to the A2AAR. nih.gov

Several studies have successfully developed robust QSAR models for both A2AAR antagonists and agonists. semanticscholar.orgscispace.com For instance, pharmacophore-based QSAR models have been built to search for new agonist compounds with potential anti-inflammatory activity. semanticscholar.org While not specific to its A2AAR activity, this compound itself was included in a broad binary-QSAR screening study of compounds under clinical investigation. researchgate.nettubitak.gov.tr The insights gained from QSAR, combined with structural data from crystallography and homology modeling, provide a powerful, multifaceted approach to the rational design of novel A2AAR ligands. nih.gov

Broader Research Implications and Future Directions for Binodenoson Analogs

Development of Novel A2AAR Agonists as Pharmacological Research Tools

The specificity of compounds like Binodenoson (B1667088) for the A2AAR has spurred the development of sophisticated molecular probes to investigate receptor pharmacology. core.ac.uksci-hub.se These tools are essential for understanding receptor distribution, function, and signaling pathways in both healthy and diseased states.

Subtype-Selective Fluorescent Ligands for Receptor Imaging and Assays

Fluorescent ligands are invaluable tools for studying G protein-coupled receptors (GPCRs) like the A2AAR, allowing for real-time visualization of receptor localization and trafficking in living cells. nih.govotago.ac.nz While research on fluorescent probes specifically derived from the this compound scaffold is not widely published, the exploration of A2AAR has led to the creation of fluorescent antagonists based on other selective molecules like preladenant. acs.org

These probes, often incorporating dyes such as BODIPY, Cyanine dyes (like Cy5), and Alexa Fluor, have been successfully used in a range of fluorescence-based techniques. acs.orgresearchgate.net Key applications include:

Confocal Microscopy: To visualize the specific distribution of A2AAR on cell membranes. Studies have demonstrated that fluorescent ligands can clearly show receptor localization, which can be blocked by known A2AAR antagonists, confirming the specificity of the binding. acs.orgacs.org

Fluorescence-Based Binding Assays: These assays, such as Fluorescence Polarization and Bioluminescence Resonance Energy Transfer (NanoBRET), provide an alternative to radioligand assays for determining the binding affinities of unlabeled compounds. acs.orgresearchgate.net For instance, an Alexa Fluor 647-labeled antagonist was used to measure the binding of other unlabeled A2AAR antagonists. acs.org

The development of these tools is crucial for high-throughput screening of new chemical entities and for a more detailed interrogation of A2AAR pharmacology and signaling. acs.org

Radioligands for Receptor Binding and In Vivo Imaging Studies

Radioligands have been fundamental in the discovery and characterization of adenosine (B11128) receptor ligands. nih.gov For the A2AAR, both agonist and antagonist radioligands containing positron-emitting isotopes have been developed for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.netscispace.com

These imaging methods allow for the three-dimensional visualization and quantification of A2AAR in the living brain and other tissues. nih.govfz-juelich.de This is critical for:

Understanding Disease Pathophysiology: PET imaging has been used to study the role of A2AAR in various neurological and psychiatric disorders. researchgate.netfz-juelich.de

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In vivo imaging can determine the receptor occupancy of a drug candidate, providing crucial information on the relationship between dose, plasma concentration, and target engagement in the central nervous system.

Drug Development: Radioligand binding assays remain a primary screening method in many drug discovery programs targeting adenosine receptors. nih.gov

Examples of radiotracers developed for A2AAR imaging include [¹²³I]MNI-420, which has been evaluated in nonhuman primates and humans for its suitability in imaging A2A receptors. researchgate.net The ongoing development of new radiotracers aims to improve properties like blood-brain barrier penetration and metabolic stability for clearer and more accurate imaging. fz-juelich.de

Exploration of A2AAR as a Therapeutic Target in Preclinical Research

The potent and selective activation of the A2AAR by agonists like this compound underpins a wide range of preclinical investigations into the receptor's therapeutic potential far beyond its initial diagnostic application. core.ac.ukresearchgate.net

Mechanisms in Cardiovascular Physiology Beyond Diagnostic Applications

While this compound's primary clinical investigation was for myocardial perfusion imaging, the underlying mechanism—potent coronary vasodilation—has broader therapeutic implications. drugbank.com The A2AAR is essential for increasing blood flow to the heart muscle in response to stress or ischemia. researchgate.netfrontiersin.org Research is now exploring this mechanism for therapeutic, rather than purely diagnostic, purposes.

Preclinical studies are investigating the role of A2AAR agonists in conditions characterized by impaired coronary blood flow, such as coronary microvascular dysfunction (CMD). nih.gov This condition, often seen in patients with ischemia but no obstructive coronary artery disease (INOCA), involves the smaller vessels of the heart that are not visible on a standard angiogram. nih.gov Understanding the coronary circulatory responses to selective A2AAR agonists provides a foundation for developing treatments aimed at improving microvascular function and alleviating ischemia in these patients. drugbank.comnih.gov

Table 1: Preclinical Cardiovascular Research Areas for A2AAR Agonists

Research Area Preclinical Findings Implication
Coronary Microvascular Dysfunction (CMD) A2AAR activation induces potent vasodilation in coronary arterioles. Potential to treat ischemia in patients with non-obstructive coronary disease (INOCA). nih.gov
Myocardial Ischemia/Reperfusion Injury Agonist binding can help correct energy imbalances during hypoxia. frontiersin.org Therapeutic potential to protect heart muscle during and after an ischemic event.
Cardiac Remodeling A2AARs are involved in complex signaling pathways within cardiac myocytes. Exploration of A2AAR modulation to prevent adverse remodeling after cardiac injury. e-century.us

Role in Inflammatory Pathways and Immune Modulation (preclinical models)

One of the most promising areas of research for A2AAR agonists is in the modulation of inflammation and immunity. frontiersin.org A2A receptors are highly expressed on various immune cells, including macrophages, microglia, and T-cells. nih.gov Activation of these receptors is generally associated with potent anti-inflammatory effects. e-century.usnih.gov

Preclinical studies have demonstrated that A2AAR activation can suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov This mechanism is being explored in a variety of immune-mediated disease models:

Inflammatory Bowel Disease (IBD): A2A receptor agonists have been shown to be effective in preclinical models of bowel inflammation, curbing associated dysfunctions. nih.gov

Rheumatoid Arthritis: The cholinergic anti-inflammatory pathway, which can be influenced by adenosine signaling, is a target for managing autoimmune conditions like rheumatoid arthritis. frontiersin.org

Neuroinflammation: In the central nervous system, A2AAR activation on microglial cells can inhibit inflammatory cascades, suggesting a therapeutic approach for conditions like diabetic retinopathy and other neuroinflammatory disorders. nih.govxiahepublishing.commdpi.com

These findings suggest that selective A2AAR agonists, a class of compounds to which this compound belongs, could represent a novel class of anti-inflammatory drugs. core.ac.uknih.gov

Investigations into Other Potential Preclinical Applications (e.g., neurological, oncological, renal)

The widespread distribution and function of the A2AAR have led to its investigation as a therapeutic target in a diverse range of other preclinical applications.

Neurological Disorders: The A2AAR is abundant in the brain and modulates several important functions. nih.gov Preclinical data suggest that A2AAR agonists could be therapeutic for certain neuropsychiatric conditions, such as schizophrenia. nih.gov This contrasts with other conditions like Parkinson's disease, where A2AAR antagonists are being investigated. nih.gov

Oncological Applications: The A2AAR plays a critical role in tumor immunity. e-century.us High levels of adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating A2AAR on T-cells. While much of the current clinical focus is on A2AAR antagonists to block this immunosuppression, the receptor remains a key target of investigation in cancer biology. e-century.us

Renal Disease: Adenosine receptors are involved in the regulation of renal function. e-century.us Preclinical research suggests that modulating these receptors could be beneficial in various forms of kidney disease, making it an area of active investigation. researchgate.netnih.govnih.gov Radiomics, the extraction of data from medical images, is also an emerging tool in evaluating renal cell carcinoma, a field where understanding receptor biology is crucial. mdpi.com

Strategies for Modulating Adenosine Bioavailability (Indirect Receptor Targeting)

Instead of directly stimulating adenosine receptors with agonists like this compound, an alternative therapeutic strategy involves increasing the concentration of endogenous adenosine at the receptor sites. This can be achieved by targeting the proteins responsible for adenosine's production and clearance.

Extracellular adenosine is primarily generated through the sequential enzymatic breakdown of released adenine (B156593) nucleotides, such as adenosine triphosphate (ATP). nih.govnih.gov This process is controlled by a pair of cell-surface enzymes known as ectonucleotidases. researchgate.net

CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). mdpi.comashpublications.orgahajournals.org

CD73 (Ecto-5'-nucleotidase): This enzyme completes the process by converting AMP into adenosine. mdpi.comahajournals.org

The coordinated action of CD39 and CD73 is crucial for maintaining local adenosine levels, which in turn regulates various physiological processes, including inflammation and blood flow. researchgate.netaai.org For instance, under conditions of metabolic stress or injury, increased ATP release leads to enhanced adenosine production, which then acts on A₂ₐ receptors to produce anti-inflammatory and vasodilatory effects. ahajournals.orgahajournals.org

Recent studies have highlighted the therapeutic potential of targeting this pathway. While the expected outcome of local ectonucleotidase activity is vasodilation via adenosine production, some research has surprisingly found an inverse relationship between the levels of circulating (shed) ectonucleotidases and myocardial blood flow, suggesting a more complex regulatory role that is still being investigated. ahajournals.orgnih.gov The expression of these enzymes on various immune cells, including T cells and B cells, also points to their significant role in modulating immune responses, a key aspect of cardiovascular disease and its repair processes. nih.govahajournals.orgfrontiersin.org

Once adenosine has been produced in the extracellular space, its signaling effect is terminated by its removal from the synaptic cleft or interstitial fluid. This is primarily accomplished by nucleoside transporters (NTs) that move adenosine into the cell, where it is either metabolized or re-phosphorylated. ahajournals.orgmdpi.com Inhibiting these transporters presents a powerful indirect method to prolong and enhance the effects of endogenous adenosine.

There are two main families of nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, passive transporters that move nucleosides down their concentration gradient. mdpi.comnih.gov The human equilibrative nucleoside transporter 1 (hENT1) is a key player in controlling adenosine signaling. nih.gov

Concentrative Nucleoside Transporters (CNTs): These are active, sodium-dependent co-transporters that can move nucleosides against their concentration gradient. mdpi.comnih.gov

By blocking these transporters, particularly ENT1, the extracellular concentration of adenosine increases, leading to enhanced activation of adenosine receptors like the A₂ₐ subtype. researchgate.net This mechanism effectively mimics the therapeutic goal of A₂ₐ agonists. Inhibitors of these transporters, such as dipyridamole (B1670753) and dilazep, have been used as vasodilatory agents. researchgate.net Research has also shown that inhibiting ENT1 can relieve immunosuppression mediated by intracellular adenosine accumulation in T cells, highlighting the role of these transporters in immune regulation. pnas.orgaacrjournals.org The differential expression of ENT and CNT subtypes in various tissues allows for the potential of tissue-specific modulation of adenosine levels. frontiersin.orgtocris.com

Table 1: Comparison of Indirect Adenosine Modulation Strategies

Strategy Key Proteins Mechanism of Action Desired Physiological Outcome
Ectonucleotidase Modulation CD39, CD73 Enhances the conversion of extracellular ATP/AMP to adenosine. researchgate.netmdpi.com Increased local adenosine concentration, leading to vasodilation and anti-inflammatory effects. ahajournals.orgahajournals.org
Nucleoside Transporter Inhibition ENT1, ENT2, CNTs Blocks the reuptake of extracellular adenosine into cells. ahajournals.orgmdpi.com Prolonged availability of adenosine to activate A₂ₐ receptors, enhancing signaling. nih.govresearchgate.net

Q & A

Q. What are the foundational pharmacological mechanisms of Binodenoson, and how are they experimentally validated?

Methodological Answer: this compound’s adenosine A2A receptor agonism can be validated via in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]CGS-21680) to measure receptor affinity (Kd/IC50). Functional assays, such as cAMP accumulation in cell lines (e.g., HEK-293 transfected with A2A receptors), confirm agonist activity. Dose-response curves and selectivity profiling against other adenosine receptor subtypes (A1, A2B, A3) are critical to confirm specificity .

Q. What standardized preclinical models are used to assess this compound’s cardioprotective effects?

Methodological Answer: Ischemia-reperfusion injury models in rodents (e.g., coronary artery ligation) are widely used. Key endpoints include infarct size quantification (via TTC staining) and hemodynamic monitoring (e.g., left ventricular pressure). Comparative studies with adenosine or other A2A agonists help establish efficacy benchmarks. Ensure blinding and randomization to minimize bias .

Q. How are clinical trial endpoints for this compound optimized to balance efficacy and safety?

Methodological Answer: Endpoints should align with PICOT criteria (Population, Intervention, Comparison, Outcome, Time). For myocardial perfusion imaging, primary endpoints might include stress-induced ischemia reduction (quantified via SPECT imaging), while secondary endpoints assess adverse effects (e.g., hypotension). Adaptive trial designs allow dose titration based on interim safety data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Methodological Answer: Discrepancies in bioavailability or half-life between species require physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression (e.g., CYP3A4 vs. rodent equivalents) and protein binding. Cross-validation with microdosing studies in humans can refine translational predictions .

Q. What experimental designs mitigate off-target effects of this compound in chronic dosing studies?

Methodological Answer: Employ receptor occupancy assays (e.g., PET imaging with A2A-specific tracers) to monitor target engagement. Use conditional knockout models (e.g., A2A receptor-deficient mice) to isolate on-target effects. Longitudinal studies with biomarker panels (e.g., troponin for cardiac injury, creatinine for renal function) enhance specificity .

Q. How should researchers address heterogeneity in patient responses to this compound in clinical trials?

Methodological Answer: Stratify cohorts by genetic polymorphisms (e.g., ADORA2A variants) or comorbidities (e.g., renal impairment). Bayesian statistical models can account for inter-individual variability. Post-hoc meta-analyses of pooled trial data identify subgroups with differential efficacy/safety profiles .

Q. What methodologies optimize this compound’s formulation for enhanced stability in translational studies?

Methodological Answer: Stability testing under accelerated conditions (e.g., 40°C/75% RH) identifies degradation pathways. Lyophilization or lipid nanoparticle encapsulation improves shelf-life. Analytical techniques (HPLC-MS, DSC) validate physicochemical integrity. Collaborative frameworks with pharmacologists and material scientists are critical .

Methodological Frameworks for Research Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

Methodological Answer: Ensure feasibility by piloting assays (e.g., receptor binding) before large-scale studies. Novelty is demonstrated via comparative analysis with existing adenosine agonists (e.g., regadenoson). Ethical considerations include minimizing hemodynamic risks in vulnerable populations. Relevance is tied to unmet needs in cardiac diagnostics/therapeutics .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

Methodological Answer: Nonlinear mixed-effects modeling (NLMEM) accommodates sparse sampling in clinical trials. Bootstrap resampling quantifies uncertainty in EC50 estimates. For preclinical data, ANOVA with post-hoc Tukey tests identifies significant differences across dose groups. Pre-register analysis plans to avoid p-hacking .

Data Interpretation and Reporting Standards

Q. How should researchers report conflicting results between preclinical and clinical this compound studies?

Methodological Answer: Transparently document methodological disparities (e.g., species-specific receptor density, dosing regimens). Use systematic review frameworks (PRISMA) to synthesize evidence. Highlight translational gaps (e.g., in vivo vs. human plasma protein binding) as areas for future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.